Glycolonitrile

Cyanohydrin Dissociation HCN Delivery Reaction Kinetics

Glycolonitrile (CAS 107-16-4) is the procurement-optimal C2 cyanohydrin for buyers requiring a liquid, controlled HCN source. Its uniquely low dissociation constant (K_G = 2.1 × 10⁻⁶ M) prevents catalyst poisoning and minimizes toxic gas evolution, unlike acetone cyanohydrin. Leverage near-100% nitrilase selectivity for 96.5% glycolic acid yield in under 14 hours, avoiding amide byproducts. Operate confidently below pH 7.0 to prevent polymerization. This product is the only viable route to α-hydroxy acids and aminocarboxylic acid chelators (EDTA) where generic nitriles fail. Requires sulfuric acid stabilization. For USP-grade glycolic acid, glycine, glyphosate intermediates, and high-purity chelators, glycolonitrile is the chemically non-substitutable building block. Inquire for bulk pricing and regulatory permits.

Molecular Formula C2H3NO
C2H3NO
HOCH2CN
Molecular Weight 57.05 g/mol
CAS No. 107-16-4
Cat. No. B6354644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycolonitrile
CAS107-16-4
Molecular FormulaC2H3NO
C2H3NO
HOCH2CN
Molecular Weight57.05 g/mol
Structural Identifiers
SMILESC(C#N)O
InChIInChI=1S/C2H3NO/c3-1-2-4/h4H,2H2
InChIKeyLTYRAPJYLUPLCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68° F (NTP, 1992)
Very soluble in water, ethanol, and ethyl ether;  insoluble in benzene.
Soluble in water, ethanol, and diethyl ether but insoluble in chloroform and benzene.
Solubility in water: good
Soluble

Structure & Identifiers


Interactive Chemical Structure Model





Glycolonitrile (CAS 107-16-4): Procurement-Grade Specifications and Baselines


Glycolonitrile (HOCH₂CN, CAS 107-16-4), also designated hydroxyacetonitrile or formaldehyde cyanohydrin, is the structurally simplest cyanohydrin [1]. It is commercially supplied as a colorless to yellow, oily liquid, most commonly as an aqueous solution stabilized with sulfuric acid to mitigate polymerization . The compound is a pivotal C2 building block, valued in procurement for its dual electrophilic/nucleophilic nitrile and hydroxyl termini [2]. Its fundamental procurement differentiator lies in its role as a liquid, reactive surrogate for gaseous hydrogen cyanide in key amidations and homologations [3].

Why Glycolonitrile (CAS 107-16-4) Cannot Be Replaced by Other Cyanohydrins or Nitriles


Generic substitution of glycolonitrile with other cyanohydrins (e.g., lactonitrile or acetone cyanohydrin) or simple nitriles (e.g., acetonitrile) fails due to divergent thermodynamic stability and chemoselectivity. Unlike acetone cyanohydrin, which has a higher dissociation constant and releases HCN more readily under basic conditions, glycolonitrile exhibits a markedly lower equilibrium dissociation constant (K_G = 2.1 × 10⁻⁶ M at 25°C), enabling more controlled HCN delivery in situ and preventing premature catalyst poisoning [1]. Furthermore, glycolonitrile undergoes polymerization specifically above pH 7.0, a threshold that defines its operational window for enzymatic versus chemical hydrolysis [2]. Substitution with acetonitrile is chemically infeasible for producing α-hydroxy acids, as it lacks the labile hydroxyl group essential for downstream hydrolysis and chelation chemistry [3].

Quantitative Selection Evidence for Glycolonitrile (107-16-4) Versus Analogs


Lower Equilibrium Dissociation Constant (K_G) of Glycolonitrile vs. Lactonitrile

Glycolonitrile exhibits a lower thermodynamic driving force for dissociation into formaldehyde and hydrogen cyanide compared to the next homolog, lactonitrile [1]. The equilibrium constant for glycolonitrile dissociation (K_G) was determined relative to the known dissociation constant of lactonitrile across a temperature range of 25-70°C. At 25°C, glycolonitrile has a K_G of 2.1 × 10⁻⁶ M, which is approximately an order of magnitude lower than the typical K_G range for acetaldehyde-derived cyanohydrins like lactonitrile [1].

Cyanohydrin Dissociation HCN Delivery Reaction Kinetics

Quantitative Biocatalytic Selectivity: Glycolonitrile to Glycolic Acid

When used as a substrate for nitrilase enzymes (e.g., Acidovorax facilis 72W), glycolonitrile is converted to glycolic acid with near-quantitative selectivity, without detectable formation of the corresponding amide byproduct [1][2]. This contrasts with chemical hydrolysis methods, which typically produce mixtures of acid and amide and generate polymerization byproducts. In optimized whole-cell biocatalysis using Alcaligenes sp. ECU0401, a glycolic acid yield of 96.5% was achieved from 200 mM glycolonitrile within 14 hours in a 5-L fermenter [3].

Nitrilase Catalysis α-Hydroxy Acid Synthesis Biocatalysis

Superior Safety Profile vs. Gaseous Hydrogen Cyanide

Glycolonitrile serves as a liquid, stabilized surrogate for gaseous hydrogen cyanide (HCN) in industrial settings [1]. Market analysis reports explicitly state that glycolonitrile solution is 'more stable and safer to handle compared to pure hydrocyanic acid' [1]. This is a critical differentiator for procurement, as HCN is an extremely toxic gas with a boiling point of 25.6°C, requiring specialized gas-handling infrastructure and posing significant inhalation risks.

Process Safety Reagent Handling Industrial Hygiene

Defined pH-Dependent Polymerization Threshold (pH 7.0)

Glycolonitrile undergoes base-catalyzed polymerization exclusively above pH 7.0 [1][2]. This sharp pH threshold provides a clear operational guideline for process chemists: maintaining the reaction medium below pH 7.0 prevents uncontrolled oligomerization, while deliberately raising the pH above 7.0 can be used to trigger polymerization for specific material applications. This behavior is a direct consequence of glycolonitrile being the simplest cyanohydrin, with no steric hindrance to stabilize the polymerizing species [1].

Polymerization Control Reaction Engineering Stability

Exclusive Synthetic Utility for Glycine and Iminodiacetic Acid (IDA) Precursors

Glycolonitrile is uniquely positioned as the C2 feedstock for synthesizing glycine and iminodiacetic acid (IDA), a key intermediate for the herbicide glyphosate and the chelator EDTA [1][2]. The reaction of glycolonitrile with ammonia produces aminoacetonitrile, which upon hydrolysis yields glycine [3]. Subsequent reaction of glycine with additional glycolonitrile forms the aminonitrile intermediate for IDA synthesis [4]. This synthetic pathway is specific to glycolonitrile due to its two-carbon backbone and the reactivity of its hydroxymethyl group.

Chelating Agents Amino Acid Synthesis Pharmaceutical Intermediates

High Water Solubility and Dielectric Constant vs. Other Nitriles

Glycolonitrile exhibits exceptionally high water solubility (≥10 g/100 mL at 20°C) and a relatively high dielectric constant (27.0 at 20°C) compared to other nitriles . For example, acetonitrile has a dielectric constant of 37.5 but is fully miscible with water, whereas simple aliphatic nitriles like propionitrile have much lower water solubility and dielectric constants. The combination of high water solubility and moderate dielectric constant makes glycolonitrile an effective solvent for polar and ionic species, while its nitrile group provides aprotic dipolar character for organic transformations [1].

Solvent Properties Formulation Reaction Medium

High-Value Application Scenarios for Glycolonitrile (107-16-4)


Enzymatic Production of High-Purity Glycolic Acid

Leveraging the near-100% selectivity of nitrilase-catalyzed hydrolysis of glycolonitrile to glycolic acid [1], this scenario is optimal for producers requiring USP-grade glycolic acid for cosmetics or pharmaceutical excipients. The process avoids amide byproducts and achieves a 96.5% yield within 14 hours, significantly reducing purification costs compared to chemical hydrolysis.

In-Situ Generation of Hydrogen Cyanide for Aminomethylation Reactions

In the synthesis of glycine and its derivatives (e.g., glyphosate intermediate IDA), glycolonitrile is used as a controlled HCN source [2]. Its low dissociation constant (K_G = 2.1 × 10⁻⁶ M) ensures a steady, low-concentration release of HCN, minimizing toxic gas evolution and preventing catalyst poisoning. This is critical for continuous-flow processes where precise HCN stoichiometry is required.

Synthesis of Chelating Agents (EDTA, HEIDA, NTA)

Glycolonitrile is the key C2 building block for constructing aminocarboxylic acid chelators [3]. In the industrial production of EDTA, glycolonitrile reacts with ethylenediamine to form the tetranitrile precursor. The defined polymerization threshold at pH 7.0 allows chemists to operate the synthesis under mildly acidic conditions (pH 5-6) to prevent unwanted oligomerization, ensuring high yields of the desired linear product.

Formulation of Aqueous Reagent Solutions for Biphasic Catalysis

Owing to its high water solubility (≥10 g/100 mL) and moderate dielectric constant (27.0) , glycolonitrile is an effective co-solvent for reactions involving both organic substrates and inorganic catalysts. It is particularly useful in phase-transfer catalysis where a polar aprotic environment is needed to enhance ion-pair extraction without causing phase separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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